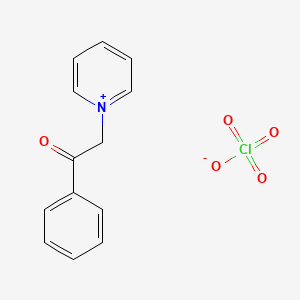

![molecular formula C16H16FN3O4S B2804738 ethyl 4-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 946253-01-6](/img/structure/B2804738.png)

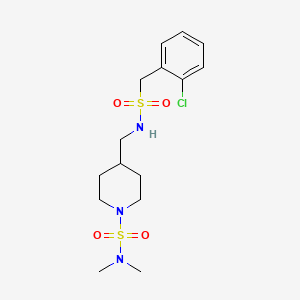

ethyl 4-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of pyrimidine, which has been studied for its potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The compound was synthesized as part of a series of novel triazole-pyrimidine-based compounds . The synthesis process involved the use of mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process also involved the use of 68–70% nitric acid .Molecular Structure Analysis

The molecular structure of the compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The compound was part of a series of novel triazole-pyrimidine-based compounds . These compounds showed promising neuroprotective and anti-inflammatory properties .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- A study by Stolarczyk et al. (2018) focused on synthesizing novel 5-methyl-4-thiopyrimidine derivatives, exploring their crystal structures and cytotoxic activities against cancer cell lines. This research provides foundational knowledge on the synthesis and potential therapeutic applications of pyrimidine derivatives, which may relate to the compound (Stolarczyk et al., 2018).

Reaction Pathway Exploration

- Fesenko et al. (2010) discussed the dramatic effect of thiophenol on the reaction pathway of a related ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate compound, exploring ring expansion versus nucleophilic substitution. This study sheds light on the chemical reactivity and potential transformations of pyrimidine derivatives (Fesenko et al., 2010).

Antimicrobial and Antifungal Activities

- Tiwari et al. (2018) reported the synthesis of chromone-pyrimidine coupled derivatives and evaluated their in vitro antifungal and antibacterial activities. This study highlights the antimicrobial potential of pyrimidine derivatives, relevant to the scientific research applications of the chemical compound (Tiwari et al., 2018).

Nonlinear Optical Properties

- Dhandapani et al. (2017) focused on the synthesis, crystal growth, and nonlinear optical analysis of a sulfanylidene pyrimidine derivative, providing insights into the potential use of such compounds in optical applications (Dhandapani et al., 2017).

Kinetic and Synthetic Studies

- Goryaeva et al. (2009) described the synthesis of pyrimidine derivatives based on ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates and urea, emphasizing regioselective condensation and cyclization reactions. This study provides valuable information on the synthetic flexibility and potential applications of pyrimidine derivatives (Goryaeva et al., 2009).

Mécanisme D'action

Target of Action

It belongs to the class of pyrimidines , which are known to have a range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, and antifungal activities .

Mode of Action

The anti-inflammatory effects of pyrimidines are generally attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Pyrimidines are known to affect various biochemical pathways related to inflammation, including those involving prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Result of Action

Given its classification as a pyrimidine derivative, it can be inferred that it may exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .

Propriétés

IUPAC Name |

ethyl 4-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O4S/c1-3-24-15(22)13-9(2)18-16(23)20-14(13)25-8-12(21)19-11-6-4-10(17)5-7-11/h4-7H,3,8H2,1-2H3,(H,19,21)(H,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTATSUDMOWHHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-Chlorophenyl)propyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2804664.png)

![8-Oxaspiro[4.5]decane-1-carboxylic acid](/img/structure/B2804666.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxy-1-naphthamide](/img/structure/B2804668.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-methylphenyl)acetonitrile](/img/structure/B2804670.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2804673.png)

![4-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid](/img/structure/B2804677.png)

![4-isopropyl-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B2804678.png)